(R)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride
Description
Historical Context in β-Amino Acid Research
β-Amino acids emerged as a focal point in organic chemistry following seminal work by Dieter Seebach and Samuel Gellman in the 1990s, who demonstrated their capacity to form stable helical and sheet-like secondary structures in β-peptides. Unlike α-amino acids, β-amino acids feature a two-carbon backbone between the amino and carboxyl groups, conferring resistance to enzymatic degradation and enhancing metabolic stability. The introduction of aryl-substituted β-amino acids, such as this compound, marked a shift toward leveraging aromatic interactions for target binding in drug design. Early synthetic routes relied on Arndt-Eistert homologation, but asymmetric methods using chiral auxiliaries or organocatalysts have since predominated.
Significance in Medicinal Chemistry
This compound’s 4-bromophenyl group enhances hydrophobic interactions with protein binding pockets, while the β-amino acid scaffold improves bioavailability compared to α-analogues. Key applications include:
These attributes make it a versatile intermediate in synthesizing kinase inhibitors and neuromodulators, particularly for central nervous system disorders.
Position within β-Amino Acid Classification Systems
β-Amino acids are classified by the position of substituents relative to the carboxyl group:
- β²-Amino acids : Substituent on the α-carbon (adjacent to the carboxyl group).
- β³-Amino acids : Substituent on the β-carbon (two carbons from the carboxyl group).
(R)-3-Amino-3-(4-bromophenyl)propanoic acid is a β³-amino acid , with the 4-bromophenyl group and amino moiety both attached to the β-carbon. This classification places it within a subgroup of aryl-substituted β³-amino acids known for their planar rigidity and capacity to mimic natural α-amino acid conformations in bioactive peptides.
Stereochemical Relevance of the (R) Configuration
The (R)-configuration at the β-carbon critically influences molecular recognition processes. For instance, in a study comparing enantiomers, the (R)-form exhibited a 15-fold higher affinity for the mGluR5 glutamate receptor than its (S)-counterpart. This enantioselectivity arises from differential hydrogen-bonding geometries and van der Waals contacts within the receptor’s binding pocket. The hydrochloride salt form enhances aqueous solubility, facilitating pharmacokinetic optimization in preclinical studies.
The compound’s stereochemical purity is typically achieved via chiral resolution or asymmetric synthesis using Evans’ oxazolidinone auxiliaries, yielding enantiomeric excesses >98%. X-ray crystallography studies confirm that the (R)-configuration adopts a gauche conformation, minimizing steric clash between the bromophenyl group and the carboxylate.
Key structural attributes:
- Molecular formula: C₉H₁₀BrNO₂·HCl
- Molecular weight: 280.54 g/mol (hydrochloride salt)
- IUPAC name: (3R)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride
- CAS Registry: 479074-63-0 (free acid); 128834-01-5 (hydrochloride)
Properties
IUPAC Name |
(3R)-3-amino-3-(4-bromophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMBAXSJPLSJGM-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The substrate, 3-(4-bromophenyl)-2-propenoic acid methyl ester, undergoes hydrogenation under 50 bar H₂ pressure in tetrahydrofuran (THF) at 25°C. The use of [Rh(nbd)((R,R)-Et-DuPhos)]BF₄ as the catalyst achieves enantiomeric excess (ee) values exceeding 95%. Subsequent hydrolysis of the ester with hydrochloric acid yields the hydrochloride salt.
Enzymatic Resolution Using Lipase B
Enzymatic resolution offers a biocatalytic route to isolate the (R)-enantiomer from racemic mixtures. Lipase B from Candida antarctica (CAL-B) has been employed for the kinetic resolution of racemic 3-amino-3-(4-bromophenyl)propanoic acid esters.
Procedure and Yield
In a representative protocol, the racemic methyl ester is treated with CAL-B in isopropyl alcohol at 60°C for 14 hours. The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the (R)-ester intact. After separation via column chromatography, the (R)-ester is hydrolyzed with aqueous HCl to furnish the target compound in 47% yield and >99% ee.
Protective Group Strategies with Boc Intermediates
The tert-butoxycarbonyl (Boc) group is widely used to protect the amino functionality during synthesis. (R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid serves as a key intermediate, which is subsequently deprotected to yield the hydrochloride salt.
Synthesis of Boc-Protected Intermediate
- Starting Material : 4-Bromobenzaldehyde undergoes a Strecker reaction with ammonium chloride and potassium cyanide to form the α-amino nitrile.
- Hydrolysis : The nitrile is hydrolyzed to the carboxylic acid using 6M HCl, yielding racemic 3-amino-3-(4-bromophenyl)propanoic acid.
- Protection : The amino group is Boc-protected using di-tert-butyl dicarbonate in the presence of triethylamine, followed by purification via recrystallization.
Deprotection to Hydrochloride Salt
Treatment of the Boc-protected intermediate with HCl in dioxane removes the Boc group, precipitating the hydrochloride salt. This method achieves a overall yield of 65–70% with high enantiopurity.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters of the discussed methods:
Challenges and Optimization Opportunities
- Catalyst Cost : Rhodium-based catalysts are expensive, prompting research into cheaper alternatives like iridium or nickel complexes.
- Enzyme Stability : CAL-B lipase exhibits reduced activity at temperatures above 65°C, limiting reaction scalability. Immobilization on solid supports may enhance reusability.
- Racemization Risk : Acidic conditions during Boc deprotection can cause racemization. Optimizing HCl concentration and reaction time mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Products include nitro derivatives.
Reduction: Products include primary amines.
Coupling: Products include biaryl compounds.
Scientific Research Applications
Peptide Synthesis
(R)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride is widely used as a building block in peptide synthesis. Its Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for efficient coupling reactions during solid-phase peptide synthesis. This capability is crucial for producing peptides that may serve as therapeutic agents or research tools .
Drug Development
The compound's unique structure makes it valuable in the design of novel pharmaceuticals, particularly those targeting neurological disorders. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as depression, anxiety, and epilepsy .
Neuroscience Research
Research indicates that this compound interacts with glutamate receptors, which are critical for synaptic transmission and plasticity. Studies have shown that it can enhance excitatory signaling pathways, potentially leading to therapeutic advancements in neurodegenerative diseases .
Bioconjugation Techniques
The compound can be utilized in bioconjugation strategies to link biomolecules with therapeutic agents. This application is essential for developing targeted therapies, improving drug delivery systems, and enhancing the specificity of treatments .
Antimicrobial Activity
Preliminary studies have indicated that related compounds exhibit antimicrobial properties against various pathogens. The structural features of this compound may enhance its efficacy against bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development .
Table 1: Summary of Biological Activities
Table 2: Case Studies on Neurotransmitter Modulation
| Study Reference | Findings | Implications |
|---|---|---|
| PMC6934771 | Enhanced receptor activity | Potential treatment for epilepsy |
| Chem-Impex Product Overview | Effective in synaptic transmission studies | Insights into depression therapies |
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the amino acid moiety facilitates its incorporation into biological systems. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Enantiomeric Comparison: R vs. S Configuration
The S-enantiomer, (S)-2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride (CAS: 122852-33-9), shares the same molecular formula but differs in stereochemistry. Key differences include:
- Biological Activity : Enantiomers often exhibit divergent pharmacological profiles. For example, the R -form may show higher affinity for specific GABA receptors, while the S -form could display altered metabolic stability .
- Synthesis and Purity : The R -enantiomer is synthesized via asymmetric catalysis, achieving ≥98% assay purity, whereas the S -form is often derived from resolution techniques, with similar purity grades .
Table 1: Enantiomeric Properties
| Property | R -Enantiomer | S -Enantiomer |
|---|---|---|
| CAS Number | 499794-78-4 | 122852-33-9 |
| Boiling Point | Not reported | 394.9°C |
| Assay Purity | ≥98% (typical) | ≥98% |
| Key Application | Chiral drug intermediates | Peptide synthesis |
Halogen Substitution: Br vs. Cl
The replacement of bromine with chlorine in analogs such as (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride () alters physicochemical properties:
- Lipophilicity : The bromine atom (higher molecular weight, larger atomic radius) increases lipophilicity (logP ≈ 2.1) compared to chlorine (logP ≈ 1.5), influencing membrane permeability .
- Electronic Effects : Bromine’s stronger electron-withdrawing effect enhances stability in electrophilic substitution reactions relative to chlorine .
Substituent Position: Para vs. Ortho
Compounds like (R)-3-Amino-3-(o-tolyl)propanoic acid () feature ortho-methyl substitution instead of para-bromo:
- Solubility: The polar para-bromo substituent enhances aqueous solubility (≈15 mg/mL) compared to non-polar ortho-methyl analogs (≈5 mg/mL) .
Functional Group Modifications: Ester vs. Acid
The methyl ester derivative, (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride (), serves as a prodrug:
- Stability : The ester form improves stability under acidic conditions (e.g., oral administration).
- Bioactivation : Enzymatic hydrolysis converts the ester to the active carboxylic acid in vivo, delaying release .
Structural Analogs: Chain Length and Substituent Diversity
- 4-tert-Butyl Derivative: (3R)-3-Amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride () features a bulky tert-butyl group, enhancing steric shielding but reducing solubility (≈2 mg/mL) .
Table 2: Structural and Functional Comparisons
Biological Activity
(R)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activity, particularly in the modulation of neurotransmitter systems. This article explores its biological properties, synthesis methods, and relevant research findings.
- Molecular Formula : C9H10BrNO2
- Molecular Weight : Approximately 244.09 g/mol
- Structure : The compound features an amino group, a bromine atom on a phenyl ring, and a propanoic acid backbone, contributing to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The presence of the amino group allows for hydrogen bonding with biological molecules, while the bromophenyl group can engage in hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors involved in neurotransmission, potentially influencing pathways related to pain perception and mood regulation.
Neurotransmitter Modulation
Preliminary studies suggest that this compound may interact with glutamate receptors, which are crucial for excitatory neurotransmission. This interaction could position the compound as a potential therapeutic agent for neurological disorders such as depression and anxiety.
Synthesis Methods
The synthesis of this compound can be achieved through several approaches:
- Asymmetric Hydrogenation : A method that allows for the selective production of the desired enantiomer.
- Enzymatic Resolution : Utilizing enzymes to achieve high enantiomeric excess and purity.
- Chemical Synthesis : Traditional organic synthesis techniques involving various reagents to construct the compound.
Case Studies
- Neurotransmitter Interaction Studies : Research indicates that compounds structurally similar to this compound exhibit binding affinities for glutamate receptors. Further pharmacological profiling is necessary to establish specific interactions and therapeutic implications.
- Biocatalytic Applications : Studies have explored the use of biocatalysts for synthesizing phenylalanine analogues, which include derivatives of this compound. These approaches demonstrate the compound's utility in producing high-value amino acid derivatives .
Comparative Analysis
| Compound Name | Biological Activity | Applications |
|---|---|---|
| This compound | Potential neurotransmitter modulator | Neurological disorders |
| 4-Bromophenylalanine | Antimicrobial activity | Pharmaceutical synthesis |
| 4-Bromophenylboronic acid | Protein-ligand binding studies | Chemical biology |
Q & A
Q. Enantiomeric Purity Optimization :
- Use chiral HPLC for real-time monitoring.
- Asymmetric catalysis (e.g., Rhodium-BINAP complexes) improves enantioselectivity (>99% ee) .
What spectroscopic and analytical methods are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm the bromophenyl moiety (δ 7.2–7.6 ppm for aromatic protons) and stereochemistry .
- Chiral HPLC : To verify enantiopurity (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (theoretical [M+H]+: 292.0) .
- Polarimetry : Specific rotation ([α]D25 ≈ +15° to +20°) distinguishes (R)-enantiomer from (S) .
How can researchers optimize synthesis to achieve >99% enantiomeric excess?
Answer:
- Catalyst Screening : Evaluate chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for asymmetric induction .
- Temperature Control : Lower temperatures (0–5°C) reduce racemization during amination .
- Purification : Recrystallization from ethanol/water mixtures enhances enantiopurity .
- Design of Experiments (DoE) : Statistical optimization of reaction parameters (e.g., solvent polarity, catalyst loading) .
What strategies mitigate degradation during storage?
Answer:
- Storage Conditions : Store at -20°C under inert gas (N2/Ar) in amber vials to prevent photodegradation of the bromophenyl group .
- Hygroscopicity Management : Use desiccants (silica gel) to avoid HCl salt deliquescence .
- Stability Testing : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
What are the key applications in medicinal chemistry?
Answer:
- Chiral Building Block : Used in synthesizing β-amino acid derivatives for peptidomimetics targeting proteases or GPCRs .
- Enzyme Inhibition : The bromine atom enhances halogen bonding with enzyme active sites (e.g., kinase inhibitors) .
- CNS Drug Development : Structural analogs show potential in modulating neurotransmitter receptors .
How to design assays to evaluate bioactivity, considering stereochemistry?
Answer:
- Enantiomer-Specific Assays : Compare (R)- and (S)-enantiomers in enzyme inhibition (e.g., IC50 determination via fluorescence polarization) .
- X-ray Crystallography : Resolve ligand-protein complexes to study stereochemical binding interactions .
- Molecular Dynamics Simulations : Model halogen-bonding interactions between bromophenyl and target residues .
What are the solubility properties in common solvents?
Answer:
| Solvent | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| DMSO | >50 | 25°C | |
| Water (pH 2.0) | ~10 | HCl-adjusted | |
| Ethanol | 20–30 | Reflux |
How do structural modifications (e.g., substituting bromine) affect biological activity?
Answer:
- Halogen Substitution :
- SAR Studies : Synthesize analogs (e.g., 4-chloro or 4-fluoro derivatives) and compare bioactivity via SPR or ITC .
What safety precautions are necessary when handling this compound?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to avoid aerosol exposure (H315/H319 hazards) .
- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .
How to resolve contradictions in reported synthetic yields from different methods?
Answer:
- Parameter Analysis : Compare catalyst purity, solvent grade, and reaction scale discrepancies .
- Reproducibility Studies : Replicate methods under standardized conditions (e.g., anhydrous solvents, controlled atmosphere).
- Yield Optimization : Use response surface methodology (RSM) to identify critical factors (e.g., equivalents of amine source) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
